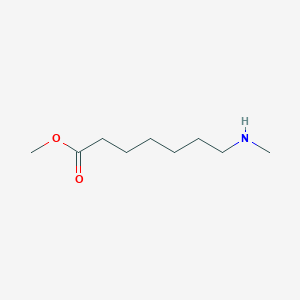
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclobutane ring substituted with bromomethyl, difluoromethyl, and methoxy groups. The stereochemistry of the compound is defined by the (1s,3s) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary substituents. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis. These methods allow for better control over reaction conditions and can lead to more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted cyclobutane derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: It can be used as a probe to study biological processes involving cyclobutane derivatives.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the difluoromethyl and methoxy groups can participate in non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rac-(1r,3r)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane: This compound has the same substituents but different stereochemistry.
Rac-(1s,3s)-3-(chloromethyl)-1-(difluoromethyl)-1-methoxycyclobutane: This compound has a chloromethyl group instead of a bromomethyl group.
Rac-(1s,3s)-3-(bromomethyl)-1-(trifluoromethyl)-1-methoxycyclobutane: This compound has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane is unique due to its specific combination of substituents and stereochemistry. The presence of both bromomethyl and difluoromethyl groups provides distinct reactivity patterns and potential applications that are not observed in similar compounds. Additionally, the (1s,3s) configuration imparts specific stereochemical properties that can influence the compound’s behavior in chemical and biological systems.
Propriétés
Formule moléculaire |
C7H11BrF2O |
|---|---|
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane |
InChI |
InChI=1S/C7H11BrF2O/c1-11-7(6(9)10)2-5(3-7)4-8/h5-6H,2-4H2,1H3 |
Clé InChI |
ZCCNGOWFHAUPFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC(C1)CBr)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)
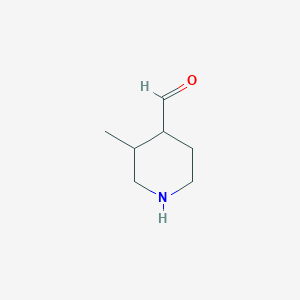

![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)
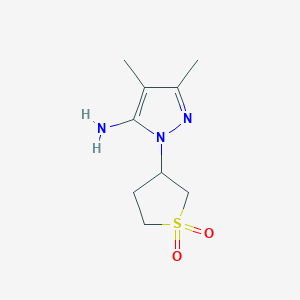
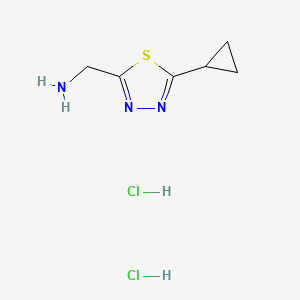
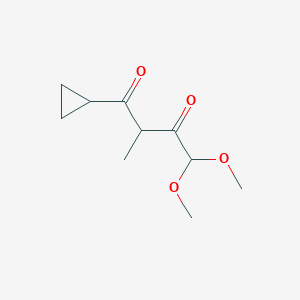
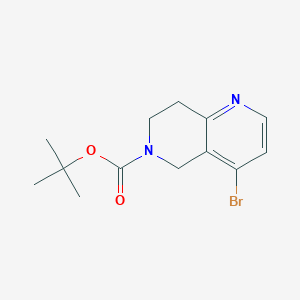

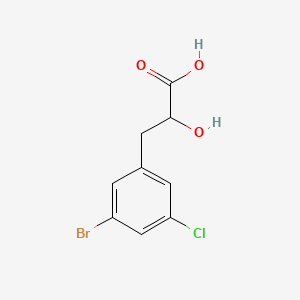

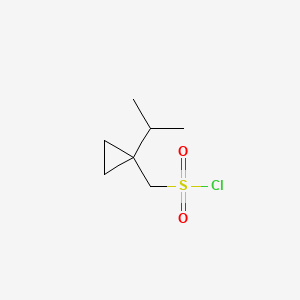
![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
